1-Methylanthracen-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylanthracen-9(10H)-one is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is a derivative of anthracene, characterized by the presence of a methyl group at the first position and a ketone group at the ninth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylanthracen-9(10H)-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-methylanthracene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 1-methylanthracene using oxidizing agents such as potassium permanganate or chromium trioxide. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Methylanthracen-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form anthraquinone derivatives.
Reduction: Reduction of the ketone group can yield 1-methylanthracene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: 1-Methylanthracene.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
1-Methylanthracen-9(10H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in photodynamic therapy and as a fluorescent probe in diagnostic imaging.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-methylanthracen-9(10H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular function. Additionally, its ability to undergo redox reactions makes it a candidate for use in photodynamic therapy, where it generates reactive oxygen species upon exposure to light, leading to targeted cell death.
Comparison with Similar Compounds
Anthracene: A parent compound with three fused benzene rings, lacking the methyl and ketone groups.
9-Methylanthracene: Similar to 1-methylanthracen-9(10H)-one but without the ketone group.
Anthraquinone: Contains two ketone groups at the ninth and tenth positions, differing in oxidation state.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both a methyl group and a ketone group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
103768-79-2 |
---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-methyl-10H-anthracen-9-one |
InChI |
InChI=1S/C15H12O/c1-10-5-4-7-12-9-11-6-2-3-8-13(11)15(16)14(10)12/h2-8H,9H2,1H3 |
InChI Key |
XSFPJYHPSAVIOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.